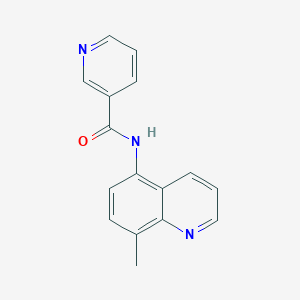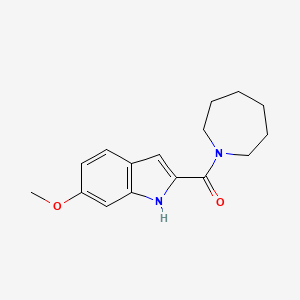
azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone, also known as AMIM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AMIM is a synthetic compound that is structurally similar to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. In
Applications De Recherche Scientifique
Azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been used in various scientific research studies, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders. In cancer research, azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a potential anticancer agent. Inflammation research has shown that azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone involves its interaction with serotonin receptors in the brain. Specifically, azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone acts as a partial agonist at the 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. By binding to this receptor, azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone can modulate serotonin signaling in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been shown to have various biochemical and physiological effects in the body. In addition to its anxiolytic and antidepressant effects, azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons. azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone has also been shown to decrease the levels of corticosterone, a hormone that is released in response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone in lab experiments is its specificity for the 5-HT1A receptor, which allows for more targeted research on serotonin signaling. However, one limitation of using azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone. One area of interest is its potential as a treatment for mood disorders, such as anxiety and depression. Further research is needed to determine the optimal dosing and duration of treatment for these conditions. Another area of interest is its potential as an anticancer agent. Future studies could explore the mechanisms of action of azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone in cancer cells and its potential use in combination with other anticancer agents. Finally, research on the long-term effects of azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone could help to elucidate its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone involves the reaction between 6-methoxyindole-2-carboxylic acid and azepan-1-amine. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in the presence of dimethylformamide (DMF) as a solvent. The resulting product is purified using column chromatography to obtain azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone in its pure form.
Propriétés
IUPAC Name |
azepan-1-yl-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-20-13-7-6-12-10-15(17-14(12)11-13)16(19)18-8-4-2-3-5-9-18/h6-7,10-11,17H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYHSKQWAZZYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B7497622.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)
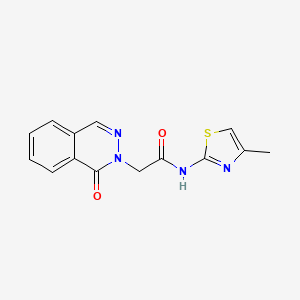
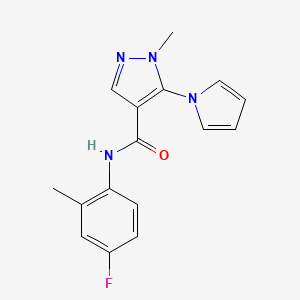
![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
amine](/img/structure/B7497671.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
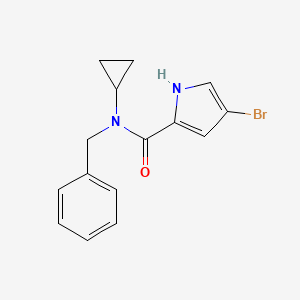
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)
![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)
